molecular formula C6H11N B12273532 1-Allylazetidine

1-Allylazetidine

Cat. No.: B12273532
M. Wt: 97.16 g/mol
InChI Key: KQWRILJSSKKQJM-UHFFFAOYSA-N
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Description

1-(prop-2-en-1-yl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is characterized by the presence of an azetidine ring substituted with a prop-2-en-1-yl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines.

Chemical Reactions Analysis

Types of Reactions: 1-(prop-2-en-1-yl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azetidinones.

    Reduction: Reduction reactions can convert azetidines to their saturated counterparts.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include azetidinones, saturated azetidines, and various substituted azetidines .

Mechanism of Action

The mechanism of action of 1-(prop-2-en-1-yl)azetidine involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors like combretastatin A-4.

Comparison with Similar Compounds

  • 3-(prop-1-en-2-yl)azetidin-2-one
  • 3-allylazetidin-2-one
  • 3-(buta-1,3-dien-1-yl)azetidin-2-one

Comparison: 1-(prop-2-en-1-yl)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to its analogues, it exhibits significant antiproliferative activity and tubulin inhibition, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

1-prop-2-enylazetidine

InChI

InChI=1S/C6H11N/c1-2-4-7-5-3-6-7/h2H,1,3-6H2

InChI Key

KQWRILJSSKKQJM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCC1

Origin of Product

United States

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